Cas no 159768-75-9 (Lobradimil)

Lobradimil structure
Nombre del producto:Lobradimil
Número CAS:159768-75-9
MF:C49H75N15O12S
Megavatios:1098.27810883522
MDL:MFCD18782430
CID:65534
PubChem ID:6918284
Lobradimil Propiedades químicas y físicas
Nombre e identificación
-
- Lobradimil
- (Hyp³,β-(2-thienyl)-Ala⁵,Tyr(Me)⁸-psi(CH₂NH)Arg⁹)-Bradykinin
- (O-Hyp?00β-(2-thienyl)-Ala?00Tyr(Me)?-psi(CH?NH)Arg?)-Bradykinin
- (Hyp3,b-(2-thienyl)-Ala5,Tyr(Me)8-()-Arg9)-Bradykinin
- H-Arg-Pro-Hyp-Gly-b-(2-thienyl)-Ala-Ser-Pro-Tyr(Me)-()-Arg-OH
- LabradiMil,LabrodiMil,RMP-7,LobradiMil
- RMP 7
- Bradykinin,3-(trans-4-hydroxy-L-proline)-5-[3-(2-thienyl)-L-alanine]-8-de-L-phenylalanine-9-[N2-[2-amino-3-(4-methoxyphenyl)propyl]-L-arginine]-,(S)-
- 60: PN: WO03065997 SEQID: 90 unclaimed protein
- A 7
- A 7 (peptide)
- Cereport
- Labradimil
- LabradiMil, LabrodiMil, RMP-7, LobradiMil
- (Hyp3,beta-(2-thienyl)-Ala5,Tyr(Me)8-(R)-Arg9)-Bradykinin
- H-Arg-Pro-Hyp-Gly-b-(2-thienyl)-Ala-Ser-Pro-Tyr(Me)-psi(CH2NH)Arg-OH
- DRG-0182
- Receptor mediated permeabilizer
- 2MK663C346
- (S-(R*,R*))-L-Arginyl-L-prolyl-trans-4-hydroxy-L-prolylglycyl-3-(2-thienyl)-L-alanyl-L-seryl-N-(2-((4-(aminoiminomethyl)amino)-1-carboxybutyl)amino)-1-((4-methoxyphenyl)methyl)ethyl)-L-prolinamide
- 159768-75-9
- N2-((S)-2-(L-Arginyl-L-prolyl-trans-4-hydroxy-L-prolylglycyl-3-(2-thienyl)-L-alanyl-L-seryl-L-prolinamido)-3-(p-methoxyphenyl)propyl)-L-arginine
- HY-105155
- [Hyp3,Thi5,4-Me-Tyr8psi(CH2-NH)Arg9]bradykinin
- SCHEMBL411837
- UNII-2MK663C346
- Labradimil [USAN:INN]
- L-Arginine, L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolyl-3-(2-thienyl)-L-alanylglycyl-L-seryl-L-prolyl-O-methyl-L-tyrosyl-psi(CH2-NH)-
- L-Prolinamide, L-arginyl-L-prolyl-trans-4-hydroxy-L-prolyl-3-(2-thienyl)-L-alanylglycyl-L-seryl-N-(2-((4-((aminoiminomethyl)amino)-1-carboxybutyl)amino)-1-((4-methoxyphenyl)methyl)ethyl)-, (S-(R*,R*))-
- Labradimil [INN]
- RMP 7;Cereport
- (S-(R*,R*))-L-Arginyl-L-prolyl-trans-4-hydroxy-L-prolyl-3-(2-thienyl)-L-alanylglycyl-L-seryl-N-(2-((4-((aminoiminomethyl)amino)-1-carboxybutyl)amino)-1-((4-methoxyphenyl)methyl)ethyl)-L-prolinamide
- DB06549
- N(sup 2)-((S)-2-(L-Arginyl-L-prolyl-trans-4-hydroxy-L-prolyglycyl-3-(2-thienyl)-L-alanyl-L-seryl-L-prolinamido)-3-(p-methoxyphenyl)propyl)-L-arginine
- LABRADIMIL [USAN]
- CHEMBL2105864
- (2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-methoxyphenyl)propyl]amino]-5-(diaminomethylideneamino)pentanoic acid
- AKOS040748717
- CS-0025139
- RMP-7
- GTPL672
- Bradykinin, 3-(trans-4-hydroxy-L-proline)-5-(3-(2-thienyl)-L-alanine)-8-de-L-phenylalanine-9-(N2-(2-amino-3-(4-methoxyphenyl)propyl)-L-arginine)-, (S)-
- Q27078449
- N(SUP 2)2-((S)-2-(L-ARGINYL-L-PROLYL-TRANS-4-HYDROXY-L-PROLYGLYCYL-3-(2-THIENYL)-L-ALANYL-L-SERYL-L-PROLINAMIDO)-3-(P-METHOXYPHENYL)PROPYL)-L-ARGININE
- (Hyp3,Thi5,4-Me-Tyr8psi(CH2-NH)Arg9)bradykinin
- DA-48755
- NSC950021
- (Hyp3,beta-(2-thienyl)-Ala5,Tyr(Me)8-psi(CH2NH)Arg9)-Bradykinin trifluoroacetate salt
- (2S)-2-(((2S)-2-(((2S)-1-((2S)-2-(((2S)-2-((2-(((2S,4R)-1-((2S)-1-((2S)-2-amino-5-(diaminomethylideneamino)pentanoyl)pyrrolidine-2-carbonyl)-4-hydroxypyrrolidine-2-carbonyl)amino)acetyl)amino)-3-thiophen-2-ylpropanoyl)amino)-3-hydroxypropanoyl)pyrrolidine-2-carbonyl)amino)-3-(4-methoxyphenyl)propyl)amino)-5-(diaminomethylideneamino)pentanoic acid
- L-Prolinamide, L-Arginyl-L-prolyl-trans-4-hydroxy-L-prolyl-3-(2-thienyl)-L-alanylglycl-L-seryl-N-(2-((4-((aminoiminomethyl)amino)-1--carboxybutyl)amino)-1-((4-methoxyphenyl)methyl)ethyl)-, (S-(R*,R*))
- labradimilum
-
- MDL: MFCD18782430
- Renchi: InChI=1S/C49H75N15O12S/c1-76-31-14-12-28(13-15-31)21-29(24-57-34(47(74)75)9-3-17-56-49(53)54)59-43(70)37-10-4-18-62(37)45(72)36(27-65)61-41(68)35(23-32-7-6-20-77-32)60-40(67)25-58-42(69)39-22-30(66)26-64(39)46(73)38-11-5-19-63(38)44(71)33(50)8-2-16-55-48(51)52/h6-7,12-15,20,29-30,33-39,57,65-66H,2-5,8-11,16-19,21-27,50H2,1H3,(H,58,69)(H,59,70)(H,60,67)(H,61,68)(H,74,75)(H4,51,52,55)(H4,53,54,56)
- Clave inchi: IDXCXSCCZNCXCL-UHFFFAOYSA-N
- Sonrisas: N/C(=N/CCCC(NCC(NC(C1CCCN1C(C(NC(C(CC1=CC=CS1)NC(CNC(C1CC(O)CN1C(C1CCCN1C(C(CCC/N=C(\N)/N)N)=O)=O)=O)=O)=O)CO)=O)=O)CC1C=CC(OC)=CC=1)C(=O)O)/N
Atributos calculados
- Calidad precisa: 1097.54000
- Masa isotópica única: 1097.544034
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 13
- Recuento de receptores de enlace de hidrógeno: 17
- Recuento de átomos pesados: 77
- Cuenta de enlace giratorio: 29
- Complejidad: 2080
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 9
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 459
- Xlogp3: -5.8
Propiedades experimentales
- Denso: 1.53
- Punto de ebullición: °Cat760mmHg
- Punto de inflamación: °C
- índice de refracción: 1.702
- PSA: 454.41000
- Logp: 0.79560
Lobradimil PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
abcr | AB545229-1 mg |
(Hyp3,b-(2-thienyl)-Ala5,Tyr(Me)8-psi(CH2NH)Arg9)-Bradykinin Trifluoroacetate; . |
159768-75-9 | 1mg |
€440.00 | 2023-04-14 | ||
1PlusChem | 1P00ANFT-10mg |
Lobradimil |
159768-75-9 | 99% | 10mg |
$2509.00 | 2024-06-20 | |
TargetMol Chemicals | T27790-25mg |
Labradimil |
159768-75-9 | 25mg |
¥ 10600 | 2024-07-24 | ||
1PlusChem | 1P00ANFT-5mg |
Lobradimil |
159768-75-9 | 99% | 5mg |
$1582.00 | 2024-06-20 | |
abcr | AB545229-1mg |
(Hyp3,b-(2-thienyl)-Ala5,Tyr(Me)8-psi(CH2NH)Arg9)-Bradykinin Trifluoroacetate; . |
159768-75-9 | 1mg |
€467.30 | 2025-02-16 | ||
A2B Chem LLC | AE96137-5mg |
Lobradimil |
159768-75-9 | 99% | 5mg |
$1385.00 | 2024-04-20 | |
A2B Chem LLC | AE96137-10mg |
Lobradimil |
159768-75-9 | 99% | 10mg |
$2195.00 | 2024-04-20 | |
MedChemExpress | HY-105155-1mg |
Lobradimil |
159768-75-9 | 99.51% | 1mg |
¥4500 | 2024-04-19 | |
A2B Chem LLC | AE96137-1mg |
Lobradimil |
159768-75-9 | 99% | 1mg |
$485.00 | 2024-04-20 | |
1PlusChem | 1P00ANFT-1mg |
Lobradimil |
159768-75-9 | 99% | 1mg |
$552.00 | 2024-06-20 |
Lobradimil Literatura relevante
-
Andrew Taylor,Simon Branch,David Halls,Marina Patriarca,Mark White J. Anal. At. Spectrom. 2005 20 323
159768-75-9 (Lobradimil) Productos relacionados
- 7038-74-6(6-cyclopropyl-2-sulfanylpyrimidin-4-ol)
- 1263400-52-7(3-(2-Chloropyridin-4-YL)oxetan-3-OL)
- 1797720-40-1(Ethyl 3-(4-chlorophenyl)hexahydro-1H-azepine-1-carboxylate)
- 1251624-47-1(3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide)
- 1805733-08-7(1-(3-Chloropropyl)-4-iodo-2-(trifluoromethylthio)benzene)
- 2229452-88-2(4-3-(methoxycarbonyl)-1-methyl-1H-pyrazol-4-yl-2-methylbutanoic acid)
- 2177366-42-4(methyl 4-({1-(2-hydroxyethoxy)cyclopentylmethyl}sulfamoyl)benzoate)
- 928211-42-1(HO-Peg21-OH)
- 1782211-97-5(2-amino-1-(5-chlorofuran-2-yl)propan-1-one)
- 282523-64-2(3-Hydromyristoyl Carnitine Inner Salt)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:159768-75-9)Lobradimil

Pureza:99%
Cantidad:1mg
Precio ($):564.0